molecular formula C7H10ClN3O B1298812 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 436100-01-5

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No. B1298812
M. Wt: 187.63 g/mol
InChI Key: FLZODFBFXMTSKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not directly analyzed in the provided papers, we can infer from related structures that the compound may exhibit certain characteristic features. For instance, the chlorophenyl ring in related compounds is often oriented at specific angles with respect to other rings in the molecule, suggesting that the pyrazole ring in the compound of interest may also exhibit a distinct orientation that could affect its overall molecular geometry and interactions .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are not covered in the provided papers. Nonetheless, acetamides generally have moderate melting points and exhibit solubility in organic solvents. The presence of chloro and pyrazole groups could influence properties such as polarity, acidity, and reactivity due to their electron-withdrawing effects.

Scientific Research Applications

Chloroacetamide Derivatives in Herbicide Research

Research on chloroacetamide derivatives, like 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, has primarily focused on their use as herbicides. For instance, Weisshaar and Böger (1989) discussed how chloroacetamides like alachlor and metazachlor function as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Hydrolysis Studies

Rouchaud et al. (2010) explored the base and acid-catalyzed hydrolysis of a similar compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide. They found that base-catalyzed hydrolysis did not cleave the amide, whereas acid-catalyzed hydrolysis first cleaved the N-amido-alkyl bond and then the N-amido-acyl bond, leading to various hydrolysis products (Rouchaud et al., 2010).

Synthesis of Novel Compounds

Dotsenko, Semenova, and Aksenov (2020) demonstrated the reactivity of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride, forming 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This compound further reacted with 3-cyanopyridine-2-thiolates to produce hybrid molecules (Dotsenko, Semenova & Aksenov, 2020).

Chemical Properties and Biological Activities

Research on compounds structurally related to 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also focused on their chemical properties and potential biological activities. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities, demonstrating significant results (Chkirate et al., 2019).

Future Directions

The future directions for research on 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are not specified in the search results. Given the importance of pyrazole derivatives in organic synthesis and medicinal chemistry , it is likely that further studies will continue to explore the properties and potential applications of this compound.

properties

IUPAC Name

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-4-7(5(2)11-10-4)9-6(12)3-8/h3H2,1-2H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZODFBFXMTSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355569
Record name 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

CAS RN

436100-01-5
Record name 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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